

Application Notes and Protocols for Spironolactone-D3 LC-MS/MS Method Development

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Compound of Interest

Compound Name: *Spironolactone-D3*

Cat. No.: *B1165244*

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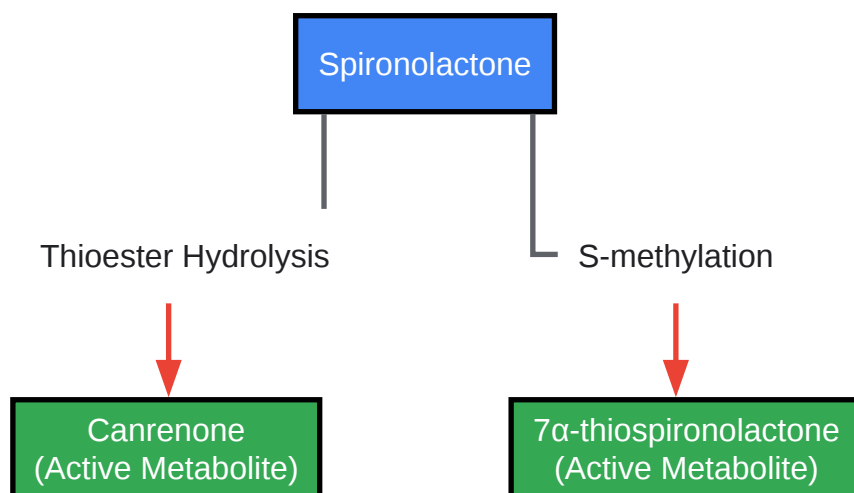
This document provides a detailed guide for the quantitative analysis of spironolactone and its major active metabolite, canrenone, in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with **Spironolactone-D3** as an internal standard.

Introduction

Spironolactone is a potassium-sparing diuretic and aldosterone antagonist used in the treatment of various cardiovascular conditions. Accurate and sensitive quantification of spironolactone and its metabolites is crucial for pharmacokinetic studies and therapeutic drug monitoring. This LC-MS/MS method offers high selectivity and sensitivity for the simultaneous determination of spironolactone and canrenone in plasma samples.

Metabolic Pathway of Spironolactone

Spironolactone is extensively metabolized, with canrenone and 7 α -thiomethylspironolactone being the primary active metabolites.^[1] The metabolic conversion is a key aspect of its pharmacological activity.



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Caption: Metabolic pathway of Spironolactone.

Experimental Protocols

This section details the procedures for sample preparation, LC-MS/MS analysis, and data acquisition.

Materials and Reagents

- Spironolactone reference standard
- **Spironolactone-D3** (internal standard, IS)
- Canrenone reference standard
- Methanol (HPLC grade)
- Water (HPLC grade)
- Formic acid
- Methyl tert-butyl ether
- Methylene chloride

- Human plasma (blank)

Sample Preparation: Liquid-Liquid Extraction

A liquid-liquid extraction procedure is employed to isolate the analytes from the plasma matrix. [2]

- Pipette 200 μ L of human plasma into a clean microcentrifuge tube.
- Add 20 μ L of **Spironolactone-D3** internal standard working solution.
- Vortex for 30 seconds.
- Add 1 mL of extraction solvent (methyl tert-butyl ether: methylene chloride, 80:20 v/v).
- Vortex for 5 minutes.
- Centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 200 μ L of the mobile phase.
- Vortex for 1 minute.
- Transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

- HPLC System: Agilent 1200 series or equivalent
- Column: Cadenza CD-C18, 3.0 \times 100 mm, 3 μ m
- Mobile Phase: 0.1% Formic acid in water: Methanol (30:70, v/v)
- Flow Rate: 0.320 mL/min (gradient may be applied)
- Injection Volume: 5 μ L

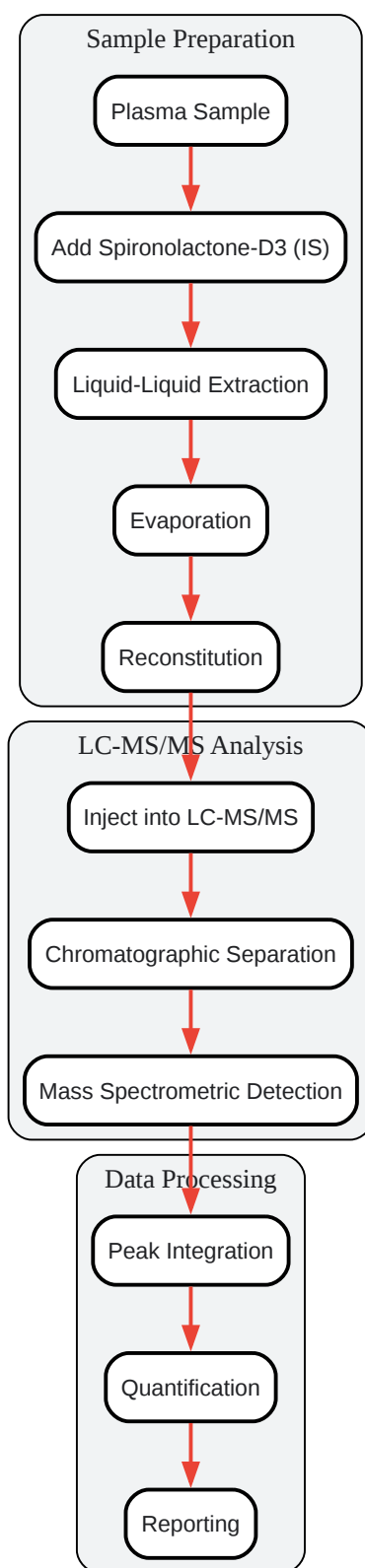
- Column Temperature: 35°C

Mass Spectrometry

- Mass Spectrometer: API 4000 or equivalent
- Ionization Source: Electrospray Ionization (ESI), positive mode
- Multiple Reaction Monitoring (MRM) Transitions:
 - Spironolactone: m/z 341.2 \rightarrow 107.2[2]
 - **Spironolactone-D3**: m/z 347.1 \rightarrow 107.2
 - Canrenone: m/z 341.1 \rightarrow 313.1 (Note: Different sources may use different transitions, another common one is m/z 363.1 for the $[M+Na]^+$ adduct)[3]

Experimental Workflow

The overall analytical process from sample receipt to data analysis is outlined below.



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Caption: LC-MS/MS analytical workflow.

Method Validation Data

The developed method was validated according to regulatory guidelines. A summary of the validation parameters is presented below.

Table 1: Linearity and Lower Limit of Quantification

Analyte	Calibration Range (ng/mL)	Correlation Coefficient (r^2)	LLOQ (ng/mL)
Spironolactone	0.5 - 150	> 0.99	0.5
Canrenone	2 - 300	> 0.99	2

Data compiled from multiple sources for illustrative purposes.[4]

Table 2: Precision and Accuracy

Analyte	Concentration (ng/mL)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Accuracy (%)
Spironolactone	1.5 (LQC)	6.00	10.51	104.13
75 (MQC)	0.89	1.20	97.99	85 - 115
120 (HQC)	1.94	2.55	96.90	
Canrenone	6 (LQC)	< 10	< 10	
150 (MQC)	< 10	< 10	85 - 115	85 - 115
240 (HQC)	< 10	< 10	85 - 115	

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control. Data adapted from published literature.[4]

Table 3: Recovery

Analyte	Concentration (ng/mL)	Recovery (%)
Spironolactone	0.4	87.4 - 112.1
5.0	87.4 - 112.1	
Canrenone	0.4	87.4 - 112.1
5.0	87.4 - 112.1	

Recovery data from a similar method.

Conclusion

The described LC-MS/MS method provides a robust and reliable approach for the simultaneous quantification of spironolactone and its active metabolite canrenone in human plasma. The use of a deuterated internal standard, **Spironolactone-D3**, ensures high accuracy and precision. The method is suitable for application in pharmacokinetic and bioequivalence studies.

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